molecular formula C22H20N6O B2823214 {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone CAS No. 1456905-11-5

{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone

Cat. No.: B2823214
CAS No.: 1456905-11-5
M. Wt: 384.443
InChI Key: OJQZYHUELFIWEW-UHFFFAOYSA-N
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Description

{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. This compound features a 1H-pyrazole core, a structure known for its resemblance to purine bases, which allows it to interact effectively with the ATP-binding sites of various kinase enzymes . The specific integration of a piperazine linker between the pyrazole and quinoline moieties is a common strategy to modulate the compound's physicochemical properties and binding affinity . Heterocyclic compounds containing similar pyrazolyl-piperazinyl frameworks have been investigated as modulators of key signaling pathways and are explored as therapeutic agents for immunological, inflammatory, and proliferative diseases . Furthermore, the 1H-pyrazolo[3,4-b]pyridine ring system, which is structurally related to the core of this compound, is a privileged structure in biomedical research, with numerous examples appearing in patents and studies as tyrosine kinase inhibitors . As a sophisticated chemical building block, this product is designed for use in hit-to-lead optimization campaigns, mechanism of action studies, and screening assays against a range of biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(19-8-7-16-4-1-2-6-18(16)24-19)28-12-10-27(11-13-28)21-14-20(25-26-21)17-5-3-9-23-15-17/h1-9,14-15H,10-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQZYHUELFIWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the pyrazole and quinoline rings.

Scientific Research Applications

{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Teneligliptin ({(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone hemipentahydrobromide hydrate)

  • Structural Differences: Teneligliptin incorporates a thiazolidinone group and a pyrrolidine ring instead of the quinoline and pyridyl-pyrazole motifs in the target compound.
  • Functional Implications: Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, suggesting that the piperazine-thiazolidinone framework is critical for enzyme binding. The target compound’s quinoline group might confer distinct selectivity or potency due to enhanced hydrophobic interactions.

T833-2167 ({4-[3-ethyl-1-(methylsulfonyl)tetrahydro-1H-pyrrol-3-yl]piperazino}[3-(2-thienyl)-1H-pyrazol-5-yl]methanone)

  • Structural Differences: This analogue replaces the 3-pyridyl and quinoline groups with a thienyl-pyrazole and a sulfonated pyrrolidine. The thiophene ring offers sulfur-mediated interactions, while the sulfonyl group increases polarity.

5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives ()

  • Structural Differences: These derivatives feature malononitrile or ethyl cyanoacetate substituents instead of the piperazino-quinoline framework.

Comparative Analysis of Molecular Properties

Property Target Compound Teneligliptin T833-2167 Methanone Derivatives
Core Heterocycles Pyridyl-pyrazole, Quinoline Phenyl-pyrazole, Thiazolidinone Thienyl-pyrazole, Pyrrolidine Pyrazole, Malononitrile/Cyanoacetate
Key Substituents Piperazino, Quinoline Piperazino, Thiazolidinone Sulfonated pyrrolidine Cyano, Hydroxy
Molecular Weight ~400–450 (estimated) 570.9 (with HBr hydrate) ~450–500 (estimated) 250–300
Hydrogen Bond Donors 2 (pyrazole NH, quinoline) 3 (thiazolidinone NH, others) 1 (pyrazole NH) 2–3 (pyrazole NH, hydroxy)
Lipophilicity Moderate (quinoline enhances) High (phenyl, thiazolidinone) Moderate (sulfonyl reduces) Low (polar cyano/hydroxy)

Implications of Noncovalent Interactions

The target compound’s pyridyl and quinoline groups are poised for π-π stacking and hydrogen bonding, critical for target engagement. Computational tools like Multiwfn () and studies on noncovalent interactions () suggest that the 3-pyridyl nitrogen could act as a hydrogen-bond acceptor, while the pyrazole NH serves as a donor. T833-2167’s thienyl group may engage in weaker CH-π interactions compared to pyridyl.

Q & A

Basic: What synthetic methodologies are established for this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between pyrazole and piperazine precursors under controlled pH and temperature (e.g., 60–80°C).
  • Coupling reactions to attach the quinoline moiety, often mediated by carbodiimide reagents.
  • Purification via column chromatography or recrystallization, monitored by TLC/HPLC .

Key Optimization Parameters:

StepTemperature (°C)pHMonitoring Technique
160–807–8TLC (Rf = 0.3–0.5)
2RT–409–10HPLC (≥95% purity)

Basic: How is the compound structurally characterized?

Answer:

  • Spectroscopy:
    • 1H/13C NMR confirms functional groups (e.g., pyrazole C-H at δ 7.2–8.5 ppm, quinolyl carbonyl at ~170 ppm).
    • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 398.48) .
  • X-ray crystallography (via SHELX software) resolves 3D structure, including bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between aromatic rings .

Basic: What preliminary biological activities are reported?

Answer:

  • Anticancer potential: Inhibits kinase pathways (IC50 = 0.5–2 µM in HeLa cells) .
  • Anti-inflammatory effects: Reduces COX-2 activity by 40–60% in murine macrophages .
  • Target interactions: Binds to G-protein-coupled receptors (GPCRs) with Kd = 10–50 nM .

Advanced: How can synthetic yield and purity be optimized?

Answer:

  • Reaction tuning: Adjust temperature (e.g., 70°C for pyrazole-piperazine coupling) and pH (8–9 for amine activation) .
  • Real-time monitoring: Use HPLC-MS to detect intermediates and byproducts.
  • Crystallization conditions: Ethanol/water (3:1 v/v) yields >90% purity .

Advanced: How to resolve contradictions in biological assay data?

Answer:

  • Assay variability: Compare cell lines (e.g., HeLa vs. MCF-7) and concentrations (1–10 µM).
  • Orthogonal validation: Confirm COX-2 inhibition via ELISA and Western blot .
  • Structural validation: Use X-ray co-crystallography to verify target binding .

Advanced: What structural modifications enhance activity or solubility?

Answer:
Structure-Activity Relationship (SAR) Insights:

Modification SiteEffectExample ChangeOutcome
Pyrazole C3↑ Binding affinity-F substituentIC50 ↓ 30%
Piperazine N4↑ Solubility-SO2CH3 groupLogP ↓ 0.5
Quinolyl C2↓ Toxicity-OCH3 groupLD50 ↑ 2-fold

Advanced: How do intermolecular forces influence physicochemical properties?

Answer:

  • Hydrogen bonding: Intramolecular O-H···N bonds (2.77 Å) enhance stability .
  • π-π stacking: Between pyridine and benzene rings (3.62–3.78 Å) affects solubility .

Crystal Packing Data (From ):

ParameterValue
Space groupP1
Unit cell volume889.55 ų
π-π interactions3.62–3.78 Å

Advanced: What computational strategies predict target binding modes?

Answer:

  • Molecular docking: AutoDock Vina simulates binding to kinase domains (RMSD ≤ 2.0 Å) .
  • MD simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models: Correlate substituent electronegativity with IC50 values (R² = 0.85) .

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